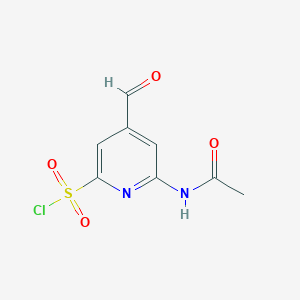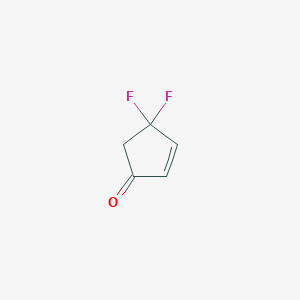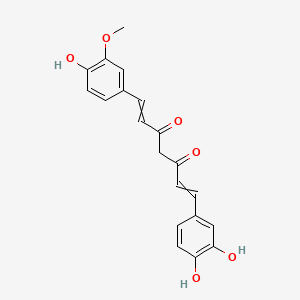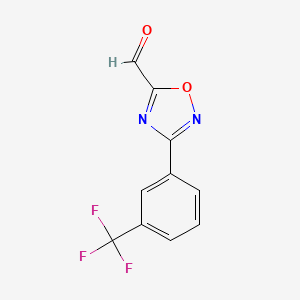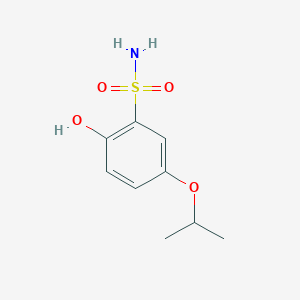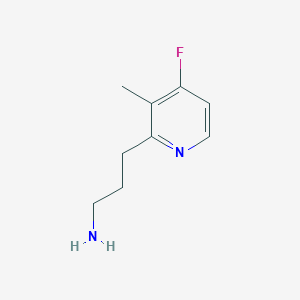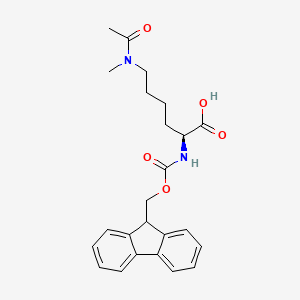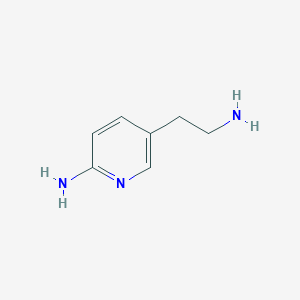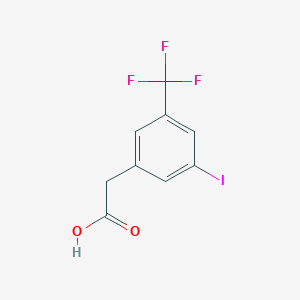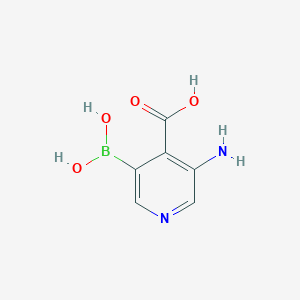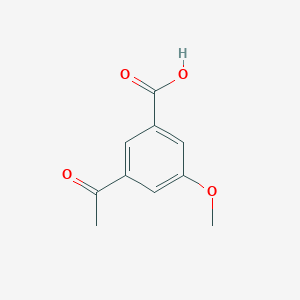![molecular formula C11H13NO2 B14854995 5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine CAS No. 886762-78-3](/img/structure/B14854995.png)
5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom with a lone pair of electrons, which makes them highly reactive and versatile in chemical reactions . This compound is notable for its unique structure, which includes a tetrahydronaphthalene ring fused with a dioxole ring, and an amine group attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of (S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. This compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine (CH₃NH₂): A simple primary amine with similar reactivity but a much simpler structure.
Aniline (C₆H₅NH₂): An aromatic amine with a benzene ring, used in the production of dyes and polymers.
Piperidine (C₅H₁₁N): A cyclic amine with applications in pharmaceuticals and organic synthesis .
Uniqueness
(S)-(5,6,7,8-Tetrahydro-naphtho[2,3-d][1,3]dioxol-5-yl)amine is unique due to its fused ring structure, which imparts specific chemical and physical properties
Eigenschaften
CAS-Nummer |
886762-78-3 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxol-5-amine |
InChI |
InChI=1S/C11H13NO2/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h4-5,9H,1-3,6,12H2 |
InChI-Schlüssel |
OWNMMZHBHIHGQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC3=C(C=C2C1)OCO3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


